1H-Thieno[3,2-c]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,2-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-3-6-7-4(1)5/h1-3H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZRBZETLXDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Thieno 3,2 C Pyrazole and Its Derivatives
Established Synthetic Routes to the 1H-Thieno[3,2-c]pyrazole Core
The construction of the fundamental this compound structure can be achieved through several established synthetic pathways. These routes often involve the formation of the pyrazole (B372694) ring onto a pre-existing thiophene (B33073) core or the simultaneous construction of both rings.
Jacobson Reaction as a Foundational Synthesis Strategy
A typical reaction sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Precursor | Product |
| 1 | Reduction | Lithium aluminum hydride (LAH), 1,4-dioxane, 70–101 °C | Methyl 3-aminothiophene-2-carboxylate | (3-aminothiophen-2-yl)methanol |
| 2 | Acetylation & Nitrosation | Acetic anhydride, potassium acetate, toluene, then isoamyl nitrite, 80–104 °C | (3-aminothiophen-2-yl)methanol | N-(2-(hydroxymethyl)thiophen-3-yl)acetamide -> Intermediate diazonium salt |
| 3 | Cyclization & Hydrolysis | Potassium hydroxide, ethanol (B145695) | Intermediate from step 2 | This compound |
Cyclization Reactions in the Formation of the Fused System
Various cyclization reactions, aside from the Jacobson protocol, are employed to form the this compound system. These methods often rely on the intramolecular reaction of appropriately substituted thiophene precursors.
One of the earliest reported syntheses involves the treatment of 3-azidothiophene-2-carbaldehyde (B1364930) with hydrazine (B178648) hydrate (B1144303) in boiling ethanol containing a small amount of acetic acid. thieme-connect.com Another approach starts from the same azido-aldehyde, which is first reduced to the corresponding amine. This amine is then diazotized, and the resulting diazonium salt is reduced to yield this compound. thieme-connect.com
The Gewald reaction is another powerful tool, particularly for accessing substituted thieno[3,2-c]pyrazoles which can serve as precursors to the parent compound. For instance, the reaction of (5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrile with elemental sulfur in the presence of a base like morpholine (B109124) leads to the formation of 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile. arkat-usa.orggrafiati.com This highlights a strategy where the thiophene ring is constructed onto a pre-existing pyrazole.
A general representation of the Gewald reaction is as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| (5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrile | Sulfur | - | Morpholine | 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile |
| Pyrazol-3-one | Cyanoacetic acid hydrazide | Sulfur | - | 5-amino-3-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide |
Furthermore, Fiesselmann-type syntheses, which typically involve the reaction of β-ketoesters with thioglycolic acid derivatives, can be adapted to create the thiophene ring of the thienopyrazole system. researchgate.netwikipedia.org
Palladium-Catalyzed Cyclization Approaches
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, and the synthesis of this compound is no exception. A notable approach involves a palladium-catalyzed cyclization reaction starting from 3-bromothiophene-2-carbaldehyde. thieme-connect.com
In this sequence, the aldehyde is first condensed with benzophenone (B1666685) hydrazone. The resulting azine undergoes a palladium-catalyzed reaction with another equivalent of the hydrazone to form a bishydrazone. Subsequent hydrolysis with concentrated hydrochloric acid furnishes the desired this compound. thieme-connect.com Palladium-catalyzed C-H homocoupling of thiophene derivatives has also been explored for building bithiophene structures, which can be precursors for more complex fused systems. nih.gov
Multi-Step Syntheses from Substituted Thiophene Precursors
The synthesis of the this compound core is often accomplished through multi-step sequences starting from readily available substituted thiophenes. These precursors are strategically chosen to contain functional groups that can be elaborated into the pyrazole ring.
For example, 3-bromothiophene-2-carbaldehyde serves as a versatile starting material. thieme-connect.com As mentioned earlier, it can be converted to an azide (B81097) which then undergoes cyclization with hydrazine. thieme-connect.com Alternatively, functionalized thiophenes can be prepared via the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. tandfonline.com The resulting 2-aminothiophene can then be further manipulated to form the fused pyrazole ring.
Synthesis of Substituted this compound Analogues
The development of synthetic methods for substituted 1H-thieno[3,2-c]pyrazoles is crucial for exploring the structure-activity relationships of these compounds in various applications.
Strategies for Introducing Functional Groups on the Thienopyrazole Scaffold
Functional groups can be introduced onto the thienopyrazole scaffold either by using appropriately substituted starting materials in the primary synthesis or by direct functionalization of the pre-formed heterocyclic core.
One common strategy is the use of substituted precursors in reactions like the Gewald synthesis. For instance, starting with substituted pyrazol-3-ones can lead to a variety of substituted 5-aminothieno[3,2-c]pyrazoles. nih.govbenthamdirect.com These amino-substituted thienopyrazoles are valuable intermediates that can be further modified. For example, the amino group can be acylated or can participate in condensation reactions to build further fused rings. researchgate.net
Direct functionalization of the this compound ring is another important approach. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of a pyrazole ring, which can then be used as a handle for further transformations. Alkylation of the pyrazole nitrogen is also a common method to introduce substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the thienopyrazole core. mdpi.com This is often achieved by first halogenating the scaffold and then performing the cross-coupling reaction with a suitable boronic acid or ester. mdpi.com
An example of post-synthetic modification is shown in the table below:
| Starting Material | Reaction | Reagents and Conditions | Functional Group Introduced |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Acylation | Cyclopropanecarbonyl chloride, pyridine | Cyclopropanecarboxamide |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Suzuki Coupling | Pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | Pyridyl group |
Amination Reactions in this compound Synthesis
Amination reactions are fundamental in the synthesis of nitrogen-containing heterocycles, including this compound. These reactions can involve the direct introduction of an amino group or, more commonly, the use of amine-containing reagents to construct the pyrazole ring. Key strategies include reductive cyclization of nitro compounds and intramolecular C-N bond formations.
One established method for synthesizing 5-arylthieno[3,2-c]pyrazoles involves the reductive cyclization of 3-nitro-2-(aryl-iminomethyl)thiophenes (o-nitro-anils). psu.edu In this approach, the anil, derived from the condensation of 3-nitrothiophen-2-carbaldehyde with an aromatic amine, undergoes cyclization when treated with a reducing agent like triethyl phosphite. psu.edu This reaction proceeds through the reduction of the nitro group to a nitroso intermediate, which is then attacked by the imine nitrogen, leading to the formation of the pyrazole ring.
Another significant amination strategy is the intramolecular Ullmann-type coupling reaction. While demonstrated for the synthesis of the isomeric 5-chloro-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, the principle is applicable. researchgate.net This method involves an intermolecular condensation of a substituted acetylthiophene with a hydrazine, followed by a copper-catalyzed intramolecular C-N bond formation to close the pyrazole ring. researchgate.net The efficiency of this ligand-free copper-catalyzed amination makes it a valuable tool for constructing the thienopyrazole core. researchgate.net
Furthermore, the direct synthesis of the pyrazole ring onto a pre-formed thiophene is a common pathway that inherently involves amination. The reaction of a suitably functionalized thiophene derivative with hydrazine hydrate or its substituted analogues is a primary method for forming the pyrazole moiety. conscientiabeam.com For instance, a thiophene carrying functional groups at the 2 and 3 positions can undergo cyclocondensation with hydrazine to yield the thieno[3,2-c]pyrazole system. The synthesis of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine serves as a key starting point for further derivatization, highlighting the importance of aminated scaffolds in medicinal chemistry research. nih.govnih.gov
A more general, yet highly relevant, approach to pyrazole synthesis involves the electrophilic amination of primary amines using oxaziridine-derived reagents. This method yields N-Boc protected hydrazines, which can be used in a one-pot synthesis of pyrazoles by reacting them with 1,3-diketones. organic-chemistry.org This metal-free approach offers a versatile route to functionalized hydrazines, which are crucial precursors for pyrazole ring formation. organic-chemistry.org
| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Reductive Cyclization | 3-Nitro-2-(phenyl-iminomethyl)thiophene | Triethyl phosphite | 5-Phenylthieno[3,2-c]pyrazole | psu.edu |
| Intramolecular Ullmann Amination | 2,5-Dichloro-3-acetylthiophene, Phenylhydrazine | Copper catalyst (ligand-free) | 5-Chloro-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | researchgate.net |
| Cyclocondensation | Functionalized thiophene | Hydrazine hydrate | 4-(Furan-2-yl)-1H-thieno[2,3-c]pyrazol-3-ol | conscientiabeam.com |
| Electrophilic Amination / One-Pot Pyrazole Synthesis | Primary amines, 1,3-Diketones | Oxaziridine, Acid/Base | 1,3,5-Trisubstituted pyrazoles | organic-chemistry.org |
Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For this compound and its derivatives, sustainable approaches focus on reducing waste, avoiding hazardous solvents, using efficient catalysts, and improving energy efficiency.
Multi-Component Reactions (MCRs) represent a cornerstone of green synthesis. These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing solvent waste, and saving time and energy. The synthesis of structurally related dihydropyrano[2,3-c]pyrazoles has been achieved via a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile (B47326) under solvent-free conditions, showcasing a highly efficient and atom-economical approach. researchgate.net A similar three-component, catalyst-free reaction in water has been used to produce other pyranopyrazole derivatives, highlighting the move towards benign solvents. bohrium.com
The use of environmentally benign solvents , particularly water, is a key aspect of green synthetic chemistry. Water is non-toxic, non-flammable, and readily available. An effective one-pot, three-component synthesis of pyrano[2,3-c]pyrazoles has been developed using water as the solvent, resulting in excellent yields and a simple work-up procedure. bohrium.com
Catalysis plays a vital role in sustainable synthesis. The development of reusable and non-toxic catalysts is a major goal. Nano-catalysts, such as nano-ZnO, have been employed for the efficient synthesis of pyrazole derivatives. sryahwapublications.commdpi.com These catalysts offer advantages like high yields, short reaction times, and ease of separation and reuse. mdpi.com
Energy efficiency is another critical consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. sryahwapublications.commdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. sryahwapublications.commdpi.com The synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds has been successfully demonstrated using microwave activation in solvent-free conditions, underscoring the green credentials of this technology. mdpi.com
| Green Approach | Specific Method | Key Advantages | Example System | Reference |
|---|---|---|---|---|
| Multi-Component Reactions (MCRs) | Four-component, solvent-free reaction | High atom economy, reduced waste, fewer steps | Pyrano[2,3-c]pyrazoles | researchgate.net |
| Benign Solvents | Three-component reaction in water | Non-toxic, safe, readily available solvent | Pyrano[2,3-c]pyrazoles | bohrium.com |
| Alternative Energy Sources | Microwave-assisted synthesis (solvent-free) | Rapid reaction times, high yields, energy efficient | 3,5-Disubstituted-1H-pyrazoles | mdpi.com |
| Green Catalysis | Use of nano-ZnO catalyst | High efficiency, reusability, short reaction times | 1,3,5-Substituted pyrazole derivatives | mdpi.com |
While many of these green methodologies have been demonstrated on closely related pyrazole and fused pyrazole systems, their application to the specific synthesis of this compound holds significant promise for developing more sustainable and environmentally responsible manufacturing processes.
Chemical Transformations and Reactivity of 1h Thieno 3,2 C Pyrazole
Electrophilic Aromatic Substitution Reactions of the 1H-Thieno[3,2-c]pyrazole Nucleus
The this compound system is a π-excessive heterocycle, making it susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electron-donating nature of both the thiophene (B33073) and pyrazole (B372694) rings. Generally, electrophilic substitution on pyrazoles occurs preferentially at the C4 position if it is unsubstituted. chim.it
A notable example of electrophilic substitution on a related pyrazole system is the Vilsmeier-Haack reaction. This reaction, which utilizes a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride, is an effective method for the formylation of activated aromatic rings. researchgate.netijpcbs.comwikipedia.org For instance, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the C4 position to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com While specific examples on the this compound nucleus are not extensively documented, it is anticipated that it would undergo formylation, likely at a carbon atom of the pyrazole moiety.
Nucleophilic Substitution Reactions on this compound Derivatives
While the pyrazole ring itself is generally unreactive towards nucleophiles, the presence of leaving groups, such as halogens, on the this compound scaffold allows for nucleophilic substitution reactions. These reactions are crucial for the further functionalization of the heterocyclic system.
Halogenated pyrazoles are valuable synthetic intermediates. chim.it For instance, 5-chloropyrazoles, despite their generally low reactivity towards nucleophilic attack, can react with primary alkylamines under microwave-assisted, cesium-mediated conditions to yield 5-alkylamino-N-arylpyrazoles. chim.it This suggests that halo-derivatives of this compound could serve as precursors for a variety of amino-substituted derivatives, which are of interest in medicinal chemistry.
Derivatization at the Nitrogen Atoms of the Pyrazole Ring
The pyrazole moiety of this compound possesses two nitrogen atoms, N1 and N2, which can be derivatized through reactions such as alkylation and acylation. The regioselectivity of these reactions is a key consideration in the synthesis of specific isomers.
N-Alkylation: The N-alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov The reaction of pyrazoles with alcohols in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst has also been reported as a method for N-alkylation. google.com The regioselectivity of N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. researchgate.net For instance, a catalyst-free Michael addition has been developed for the highly regioselective N1-alkylation of 1H-pyrazoles. researchgate.net
N-Acylation: N-acylation of pyrazoles can be accomplished using acylating agents like acid chlorides or anhydrides. eurekaselect.com For example, 1H-pyrazole-3-carboxylic acid chlorides can be readily converted to their corresponding amide derivatives by reaction with N-nucleophiles. eurekaselect.com
Cycloaddition Reactions Involving this compound
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org While the thiophene ring can, under certain conditions, act as a diene in Diels-Alder reactions, specific examples involving the this compound system as a diene or dienophile are not well-documented in the reviewed literature. The participation of the thieno[3,2-c]pyrazole core in such reactions would likely be influenced by the aromaticity of the system and the nature of the substituents present.
Rearrangement Reactions of this compound Systems
Photochemical rearrangements are a known class of reactions for heterocyclic compounds, including pyrazoles. researchgate.nettaylorfrancis.comsemanticscholar.org N-substituted pyrazoles have been observed to undergo photoisomerization to imidazoles and photocleavage to yield enaminonitriles and enaminoisocyanides. semanticscholar.org For instance, the irradiation of certain pyranopyrazoles can lead to photodimerization and photocleavage products. semanticscholar.org While these examples establish the potential for pyrazole-containing systems to undergo photochemical transformations, specific studies on the rearrangement reactions of the this compound nucleus itself are limited in the available literature.
Formation of Advanced Fused Systems Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These advanced fused systems are of significant interest due to their potential biological activities.
One common strategy involves the annulation of a new ring onto the pre-existing thieno[3,2-c]pyrazole core. For example, substituted thieno[3,2-c]pyrazoles can be used to synthesize pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. researchgate.net Similarly, functionalized thienopyrazoles can be precursors to pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.net
The synthesis of thieno[2,3-d] researchgate.nettaylorfrancis.comnih.govtriazolo[1,5-a]pyrimidines has also been reported, starting from appropriately substituted thieno[2,3-d]pyrimidine (B153573) precursors which can be derived from functionalized thiophenes. nih.gov Another example is the synthesis of thieno[3,2-e] researchgate.nettaylorfrancis.comnih.govtriazolo[1,5-c]pyrimidin-5(6H)-ones through the isomerization of their [4,3-c] counterparts, which are prepared from 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one. researchgate.net
Spectroscopic and Structural Elucidation of 1h Thieno 3,2 C Pyrazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 1H-thieno[3,2-c]pyrazole provides valuable information about the electronic environment of the protons. In a deuterated chloroform (B151607) (CDCl₃) solution, the spectrum displays distinct signals corresponding to the different protons in the molecule. thieme-connect.com A key feature observed in the spectrum is the presence of two doublets, which can be attributed to the two protons on the thiophene (B33073) ring. thieme-connect.com Additionally, a singlet is observed, corresponding to the proton on the pyrazole (B372694) ring. thieme-connect.com A broad singlet is also typically observed at a lower field, which is indicative of the N-H proton of the pyrazole ring. thieme-connect.com
Interestingly, the ¹H NMR spectrum of this compound in dimethyl sulfoxide-d₆ (DMSO-d₆) reveals the existence of a tautomeric equilibrium. The spectrum shows two sets of signals for the pyrazole and thiophene protons, indicating that the compound exists as a mixture of the N1-H and N2-H tautomers in a roughly 3:2 ratio in this solvent. thieme-connect.com
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) in CDCl₃ thieme-connect.com | Multiplicity thieme-connect.com | Chemical Shift (δ, ppm) in DMSO-d₆ (Major Tautomer) thieme-connect.com | Multiplicity (Major Tautomer) thieme-connect.com | Chemical Shift (δ, ppm) in DMSO-d₆ (Minor Tautomer) thieme-connect.com | Multiplicity (Minor Tautomer) thieme-connect.com |
| Thiophene-H | 7.02 | d | 7.07 | d | 7.56 | d |
| Thiophene-H | 7.41 | d | 7.56 | d | 7.07 | d |
| Pyrazole-H | 7.79 | s | 7.71 | s | 8.00 | s |
| NH | 10.0-10.6 | br s | 12.98 | br s | 13.30 | br s |
d = doublet, s = singlet, br s = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum will show distinct signals for each of the five carbon atoms in the bicyclic system. The chemical shifts of these carbons are influenced by their hybridization and the neighboring heteroatoms.
While specific ¹³C NMR data for the unsubstituted this compound is not extensively detailed in the provided search results, analysis of its derivatives allows for the prediction of the approximate chemical shift regions. For instance, in substituted thienopyrazoles, the carbon atoms of the pyrazole ring typically resonate at a lower field compared to those of the thiophene ring due to the influence of the two nitrogen atoms. The specific chemical shifts for the parent compound would need to be determined experimentally but are expected to fall within the typical ranges for such heterocyclic systems.
Advanced NMR Techniques for Stereochemical and Conformational Studies
For complex molecules, one-dimensional NMR spectra can sometimes be insufficient for complete structural assignment. In such cases, advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.
While detailed stereochemical and conformational studies using these advanced techniques are more critical for substituted derivatives of this compound to determine the regiochemistry of substitution and the spatial relationships between substituents, they can also be applied to the parent compound. For example, an HMBC experiment would definitively correlate the protons to carbons over two and three bonds, confirming the connectivity of the fused ring system. An HSQC spectrum would directly link each proton to its attached carbon. For a planar molecule like this compound, conformational analysis is less complex, but these techniques would provide irrefutable proof of its structure. Studies on related substituted thieno[3,2-c]pyrazole systems have utilized techniques like ¹Н–¹³С HMQC and ¹Н–¹³С HMBC to establish the structures of the synthesized compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₅H₄N₂S), the expected exact molecular weight is approximately 124.17 g/mol . biosynth.com
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. In ESI-MS, this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 125.02, which has been experimentally confirmed. thieme-connect.com
While a detailed fragmentation pattern for the parent this compound is not explicitly provided in the search results, general fragmentation patterns of pyrazoles can be considered. Common fragmentation pathways for pyrazoles involve the loss of a nitrogen molecule (N₂) and hydrogen cyanide (HCN). researchgate.net For this compound, one might anticipate the initial loss of N₂ from the pyrazole ring, followed by the fragmentation of the remaining thiophene ring. The specific fragmentation pattern would provide a fingerprint for the molecule and could be used to distinguish it from its isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include:
N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring.
C-H Stretching: Absorption bands in the region of 3000-3100 cm⁻¹ corresponding to the aromatic C-H stretching vibrations of both the thiophene and pyrazole rings.
C=C and C=N Stretching: A series of absorption bands in the region of 1400-1650 cm⁻¹ attributed to the C=C and C=N stretching vibrations within the fused aromatic rings.
C-S Stretching: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-S stretching vibration of the thiophene ring.
For substituted derivatives, additional characteristic bands would be observed, such as the strong absorption of a nitrile (-C≡N) group around 2234 cm⁻¹ or the stretching vibrations of an amino (-NH₂) group between 3300 and 3500 cm⁻¹. arkat-usa.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the molecular formula of a newly synthesized compound.
For this compound with the molecular formula C₅H₄N₂S, the calculated elemental composition is:
Carbon (C): 48.37%
Hydrogen (H): 3.25%
Nitrogen (N): 22.56%
Experimental values obtained from elemental analysis of a pure sample of this compound have been reported to be in close agreement with these calculated values, with found percentages of C, 48.17%; H, 3.20%; and N, 22.57%. thieme-connect.com This close correlation provides strong evidence for the proposed molecular formula.
Theoretical and Computational Investigations of 1h Thieno 3,2 C Pyrazole
Quantum Chemical Calculations of 1H-Thieno[3,2-c]pyrazole
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Stability
DFT calculations are widely employed to investigate the electronic structure of heterocyclic compounds. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and potential interactions with biological targets. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov
For pyrazolyl–thiazole derivatives of thiophene (B33073), a related class of compounds, DFT calculations have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap. nih.gov For instance, compounds with electron-withdrawing groups tend to have smaller energy gaps, suggesting enhanced reactivity, which often correlates with biological activity. nih.gov Conversely, those with electron-donating groups may exhibit larger energy gaps, indicating greater stability. nih.gov
The molecular electrostatic potential (MEP) is another valuable descriptor obtained from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For pyrazole (B372694) derivatives, the MEP can identify the nitrogen atoms of the pyrazole ring as potential sites for electrophilic attack and hydrogen bonding. researchgate.net
Table 1: Representative Quantum Chemical Descriptors for Thiophene-based Heterocycles
| Descriptor | Significance | Typical Findings for Thiophene-based Heterocycles |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The presence of electron-donating groups tends to increase the HOMO energy. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Electron-withdrawing groups generally lower the LUMO energy, enhancing electrophilicity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap implies higher stability and lower reactivity. | Varies significantly with substitution, influencing the compound's kinetic stability and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential is often localized on heteroatoms like nitrogen and sulfur, indicating their role in intermolecular interactions. |
Computational Studies on Tautomerism and Isomerism
Tautomerism is a key consideration for pyrazole-containing compounds, as the position of the proton on the pyrazole ring can significantly influence the molecule's properties and its interactions with biological targets. For this compound, prototropic tautomerism involving the pyrazole nitrogen atoms is possible. Computational methods can be used to calculate the relative energies of different tautomers, thereby predicting their equilibrium populations.
Studies on related pyrazolone (B3327878) systems have demonstrated the utility of both experimental and theoretical approaches in understanding their tautomeric equilibria. nih.gov Such studies often reveal that the relative stability of tautomers can be influenced by the solvent environment. nih.gov For 1-substituted 1H-pyrazol-3-ols, for example, the 3-hydroxy form is often found to be the predominant tautomer in various solvents. nih.gov
There are three regioisomers of thienopyrazole: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole, which differ in the arrangement of the fused rings. researchgate.net DFT calculations can be employed to determine the relative stabilities of these isomers, providing valuable information for synthetic chemists.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the interactions between a ligand and its biological target over time. In the context of drug design, MD simulations are crucial for assessing the stability of ligand-protein complexes and for understanding the detailed molecular interactions that govern binding affinity.
For a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives that act as Aurora kinase inhibitors, molecular modeling and MD simulations were employed to understand their binding modes. nih.gov Such simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The Automated Topology Builder (ATB) and Repository provides force field parameters for molecules like 5,6-Dihydro-2H-thieno[3,2-c]pyrazole-3-carboxylicacid, which can facilitate the setup of MD simulations for related compounds. uq.edu.au
In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation
In silico methods are integral to modern drug discovery, enabling the prediction of the biological activity of compounds and the elucidation of their structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity.
While specific QSAR studies on this compound were not found, the principles can be applied to this scaffold. For a series of derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with their measured biological activity (e.g., IC50 values). Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts.
A study on thieno[3,2-c]pyrazoles as Aurora kinase inhibitors provides a foundation for SAR, noting that substitutions at different positions on the bicyclic core lead to variations in inhibitory potency. nih.gov Computational docking and analysis of the binding poses of these derivatives can rationalize the observed SAR and guide the design of more potent inhibitors.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of molecules and to explore potential reaction pathways. Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO, is a powerful tool in this regard. The shapes and energies of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.
For heterocyclic compounds, local reactivity descriptors such as Fukui functions can be calculated to provide a more detailed picture of site-specific reactivity. mdpi.com These descriptors can help in predicting the outcomes of chemical reactions, such as electrophilic aromatic substitution on the thiophene or pyrazole ring. For instance, the analysis of a tetrahydrothienopyridine derivative revealed that local softness and Fukui functions could pinpoint the most reactive sites in the molecule. mdpi.com Such analyses would be valuable in planning the synthesis of novel this compound derivatives.
Biological Activity Research on 1h Thieno 3,2 C Pyrazole and Its Derivatives
Kinase Inhibition Mechanisms by 1H-Thieno[3,2-c]pyrazole Derivatives
Derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Their inhibitory action disrupts the phosphorylation cascades that control cell growth, proliferation, and survival.
A novel class of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been developed, demonstrating high potency in inhibiting Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. nih.govresearchgate.net The 3-aminopyrazole moiety has been identified as a crucial feature for the inhibitory activity of this chemical series. researchgate.net
Initial structure-activity relationship (SAR) studies led to the discovery of a representative compound, designated as compound 38, which exhibited low nanomolar inhibitory activity in anti-proliferation assays. nih.govresearchgate.net Further SAR explorations have detailed the Aurora-A and cellular antiproliferative activity of other derivatives. researchgate.net For instance, one derivative showed IC50 values of 6 nM against the Aurora-A enzyme and 20 nM in a cellular antiproliferation assay. researchgate.net
Table 1: Inhibitory Activity of Selected Thieno[3,2-c]pyrazole Derivatives against Aurora Kinase
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
|---|---|---|---|---|
| Derivative 35 | Aurora-A | 6 | HCT-116 | 20 |
This table is based on data presented in the text. The specific IC50 value for Compound 38 was described qualitatively as "low nanomolar".
While the this compound core is strongly associated with Aurora kinase inhibition, the broader thienopyrazole class of compounds has shown activity against a range of other kinases. The isomeric thieno[2,3-c]pyrazoles, for example, have been noted for their ability to inhibit phosphodiesterase 7A (PDE7A), the non-receptor tyrosine kinase ABL, insulin-like growth factor type 1 receptor (IGF-1R), and cyclin-dependent kinase 2 (CDK2). mdpi.com
Furthermore, a series of thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as potential inhibitors for Glycogen Synthase Kinase 3β (GSK-3β). nih.govsemanticscholar.org One potent derivative, 16b, was identified as a GSK-3β inhibitor with an IC50 of 3.1 nM. nih.govsemanticscholar.org Selectivity profiling of this compound against a panel of 21 kinases showed good selectivity, with notable exceptions being CDK5 and CK2. nih.govsemanticscholar.org The development of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, which share a bicyclic pyrazole (B372694) scaffold, as CDK2 inhibitors further highlights the potential for this chemical class to target cyclin-dependent kinases. nih.gov
Table 2: Spectrum of Kinase Targets for the Thienopyrazole Scaffold
| Compound Class | Specific Target(s) | Reported Activity |
|---|---|---|
| Thieno[2,3-c]pyrazoles | PDE7A, ABL, IGF-1R, CDK2 | Inhibitory Activity |
| Thieno[3,2-c]pyrazol-3-amines | GSK-3β, CDK5, CK2 | Potent Inhibition (GSK-3β), Off-target Inhibition (CDK5, CK2) |
This table summarizes the diverse kinase targets investigated within the broader thienopyrazole chemical class.
The inhibition of kinases by thienopyrazole derivatives leads to significant alterations in cellular phosphorylation events. A unique thieno[2,3-c]pyrazole derivative, Tpz-1, was found to reduce the phosphorylation of p38, CREB, Akt, and STAT3 kinases. mdpi.commdpi.com In contrast, the same compound induced hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases. mdpi.com
In studies focused on GSK-3β inhibition, the thieno[3,2-c]pyrazole derivative 16b was shown to increase the phosphorylation of GSK-3β at the Ser9 position, an event associated with its inhibition. nih.govsemanticscholar.org This action subsequently led to a dose-dependent decrease in the phosphorylation of the tau protein at Ser396, a key pathological event in Alzheimer's disease. nih.govsemanticscholar.org Additionally, pyrazole-based CDK2 inhibitors have been shown to reduce the phosphorylation of the retinoblastoma (Rb) protein, a critical substrate of CDK2 that controls cell cycle progression. mdpi.commdpi.com
Cellular Mechanism of Action Studies
The anticancer effects of this compound derivatives are rooted in their ability to disrupt fundamental cellular processes, most notably cell cycle progression and the integrity of the mitotic machinery.
A key mechanism of action for thienopyrazole derivatives is the induction of cell cycle arrest. A representative 3-amino-1H-thieno[3,2-c]pyrazole compound, potent against Aurora kinases, was shown to effectively block the cell cycle in the HCT-116 colon cancer cell line. nih.govresearchgate.net
Research on other pyrazole-containing scaffolds corroborates this finding, although the specific phase of arrest can vary. For example, certain pyrazole derivatives have been reported to induce cell cycle arrest in the S phase or the G2/M phase. mdpi.comwaocp.org More specifically, pyrazole-based inhibitors targeting CDK16 have been shown to cause a G2/M phase arrest, while those targeting CDK2 can arrest cells in both the S and G2/M phases. mdpi.commdpi.com
Table 3: Cell Cycle Arrest Induced by Pyrazole-Based Compounds
| Compound Type | Cell Line | Phase of Arrest |
|---|---|---|
| 3-amino-1H-thieno[3,2-c]pyrazole | HCT-116 | Not specified |
| Pyrazole derivative | MDA-MB-468 | S Phase |
| Pyrazole-linked benzothiazole | A549, HeLa, MCF7 | G2/M Phase |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Not specified | G2/M Phase |
This table illustrates the ability of various pyrazole-containing scaffolds to interfere with cell cycle progression at different phases.
Microtubules are highly dynamic polymers that form the mitotic spindle, a structure essential for the correct segregation of chromosomes during cell division. nih.govberkeley.edu Disruption of microtubule dynamics is a validated anticancer strategy. Mechanistic studies have revealed that thienopyrazole derivatives can interfere with this critical process. A thieno[2,3-c]pyrazole derivative known as Tpz-1 was found to disrupt both microtubule and mitotic spindle formation. mdpi.com This effect has also been observed with other pyrazole-based compounds, confirming that interference with the mitotic apparatus is a mechanism of action for this class of molecules. mdpi.com The disruption of the mitotic spindle prevents proper chromosome alignment and segregation, ultimately leading to cell cycle arrest and apoptosis.
Antimicrobial Activity Mechanisms
Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens. Research into these compounds has revealed their potential as both antibacterial and antifungal agents, operating through various mechanisms to inhibit microbial growth.
Antibacterial Efficacy Against Bacterial Strains
A number of synthesized this compound derivatives have been screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit promising and broad-spectrum activity. For instance, in a study of novel fused pyrazole derivatives, specific compounds demonstrated significant antibacterial effects against Escherichia coli, Bacillus megaterium, and Bacillus subtilis. mdpi.com
Notably, compounds such as 3-amino-5-(5-amino-1,3-diphenyl-1H-thieno[3,2-c]pyrazol-6-yl)-1H-pyrazole-4-carbonitrile showed promising broad-spectrum activity against E. coli. mdpi.com Furthermore, 5-amino-1,3-diphenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide displayed maximum antimicrobial activity against B. megaterium. mdpi.com The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Antifungal Efficacy Against Fungal Pathogens
The antifungal potential of this compound derivatives has also been a key area of investigation. Research has demonstrated that these compounds can be effective against various fungal pathogens. In the same study that highlighted their antibacterial properties, derivatives were tested against fungi such as Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger. mdpi.com
Specific derivatives showed maximum activity against these fungal strains, indicating their potential as lead compounds for the development of new antifungal agents. mdpi.com For example, one derivative showed notable efficacy against F. proliferatum, while another was most active against T. harzianum and A. niger. mdpi.com
Anti-inflammatory Activity Mechanisms
While direct and extensive research on the anti-inflammatory mechanisms of this compound is still developing, the broader class of pyrazole-containing compounds is well-known for its anti-inflammatory properties. Thienopyrazoles, in general, have been recognized as anti-inflammatory agents. nih.govmdpi.com
Modulation of Inflammatory Pathways
The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The fusion of a thiophene (B33073) ring to the pyrazole core, as seen in thienopyrazoles, is a strategy employed in the design of anti-inflammatory agents. While specific studies detailing the modulation of inflammatory pathways by this compound derivatives are limited, the structural similarity to known anti-inflammatory agents suggests a potential for similar mechanisms of action.
Anticancer Activity and Associated Mechanisms
One of the most promising areas of research for this compound derivatives is in the field of oncology. Certain derivatives have been identified as potent inhibitors of key cellular processes involved in cancer progression.
Investigation of Cytotoxic Effects on Cancer Cell Lines
A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been developed and shown to be potent inhibitors of Aurora kinases. researchgate.netnih.gov These enzymes are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
A representative compound from this series demonstrated low nanomolar inhibitory activity in anti-proliferation assays against the HCT-116 colon carcinoma cell line. researchgate.netnih.gov This compound was also shown to effectively block the cell cycle in these cells and demonstrated good efficacy in an HL-60 human leukemia xenograft tumor model. researchgate.netnih.gov The cytotoxic effects are attributed to the targeted inhibition of Aurora kinases, highlighting a specific mechanism of action for this class of compounds.
Role in Anti-Proliferation Assays and Apoptosis Induction
The this compound scaffold has emerged as a significant area of interest in oncology research, with derivatives demonstrating notable anti-proliferative effects and the ability to induce programmed cell death (apoptosis) in various cancer cell lines. Research into this class of compounds has focused on their potential as targeted therapeutic agents, particularly as kinase inhibitors.
A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human cancers. nih.govresearchgate.netnih.gov One representative compound from this series, designated as compound 38 , exhibited inhibitory activity in the low nanomolar range in anti-proliferation assays. nih.govresearchgate.net This compound was effective in blocking the cell cycle in the HCT-116 human colon carcinoma cell line and showed good efficacy in an HL-60 human leukemia xenograft tumor model. nih.govresearchgate.net
The mechanism of anti-cancer activity for pyrazole-based compounds often involves the induction of apoptosis. nih.govmdpi.com While specific apoptosis pathway details for this compound derivatives are still under investigation, the broader class of thienopyrazoles and pyrazoles provides insight into likely mechanisms. For instance, derivatives of the isomeric thieno[2,3-c]pyrazole have been shown to induce caspase-dependent apoptosis. nih.govresearchgate.net The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade. mdpi.com Studies on other pyrazole derivatives have demonstrated that apoptosis can be triggered through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3. nih.govwaocp.org
Furthermore, interference with the cell cycle is a primary outcome of the anti-proliferative activity of these compounds. The inhibition of Aurora kinases by 3-amino-1H-thieno[3,2-c]pyrazole derivatives directly leads to cell cycle disruption. nih.govresearchgate.net Other pyrazole analogs have been observed to cause cell cycle arrest in specific phases, such as the S phase or G2/M phase, preventing cancer cells from completing division and proliferating. nih.govwaocp.orgresearchgate.netnih.gov For example, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org
The anti-proliferative effects of these compounds have been evaluated across a range of cancer cell lines, demonstrating their potential for broad applicability.
Future Directions in 1h Thieno 3,2 C Pyrazole Research
Development of Novel and Efficient Synthetic Methodologies
Future research should prioritize the development of:
One-Pot Syntheses: Designing multi-component reactions (MCRs) where several starting materials react in a single step to form the thienopyrazole core would significantly improve efficiency.
Catalytic Methods: Exploring novel metal-based or organocatalytic systems could facilitate milder reaction conditions and improve regioselectivity, reducing the need for cumbersome protection and deprotection steps.
Green Chemistry Approaches: The use of safer solvents, reducing energy consumption, and minimizing waste are crucial considerations for sustainable pharmaceutical development. Methodologies like microwave-assisted synthesis could accelerate reactions and improve yields.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and purification, making it an attractive avenue for the large-scale production of promising 1H-thieno[3,2-c]pyrazole candidates.
Exploration of Diverse Derivatization Strategies for Targeted Applications
The versatility of the this compound scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of its pharmacological properties. Research has already demonstrated that derivatization of the 3-amino group can lead to potent kinase inhibitors. researchgate.net
Future derivatization strategies should aim to:
Systematically Modify the Scaffold: A comprehensive exploration of substitutions at all available positions on both the thiophene (B33073) and pyrazole (B372694) rings is needed. This will help build a more complete understanding of the structure-activity relationship (SAR).
Target a Broader Range of Diseases: While kinase inhibition in cancer and neurodegenerative diseases is a promising start, new derivatives should be screened against a wider array of biological targets. researchgate.net This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in infectious or metabolic diseases.
Improve Pharmacokinetic Properties: Modifications can be specifically designed to enhance absorption, distribution, metabolism, and excretion (ADME) profiles, improving the drug-like properties of the compounds.
Table 1: Examples of this compound Derivatization for Kinase Inhibition
| Parent Scaffold | Derivatization Strategy | Target Kinase | Result |
|---|---|---|---|
| 3-amino-1H-thieno[3,2-c]pyrazole | Acylation and Suzuki coupling | Aurora Kinases | Discovery of compounds with low nanomolar inhibitory activity and cell cycle blockage. researchgate.net |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Reaction with acyl/sulphonyl chlorides and Suzuki coupling | Glycogen Synthase Kinase 3β (GSK-3β) | Identification of a potent inhibitor with an IC50 of 3.1 nM. |
Advanced Elucidation of Molecular Mechanisms in Biological Systems
A deeper understanding of how this compound derivatives interact with their biological targets and affect cellular pathways is critical for their development as therapeutic agents. Initial studies have shown that these compounds can modulate kinase activity and affect processes like cell cycle progression. researchgate.net For instance, some derivatives of the related thieno[2,3-c]pyrazole isomer have been found to interfere with microtubule formation and reduce the phosphorylation of key signaling proteins like Akt, STAT3, and CREB. mdpi.comresearchgate.net
Future mechanistic studies should employ advanced techniques such as:
Structural Biology: Obtaining X-ray crystal structures or using cryo-electron microscopy to visualize compounds bound to their target proteins can reveal precise binding modes and guide further optimization.
Proteomics and Transcriptomics: "Omics" technologies can provide a global view of the cellular changes induced by a compound, helping to identify its primary targets, off-target effects, and potential mechanisms of resistance.
Biophysical Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the drug-target interaction, providing valuable data for lead optimization.
Cellular Imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of the compounds and their effects on cellular structures and signaling events in real-time.
Computational Design and Optimization of this compound Analogues
In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. The application of computational chemistry to the this compound scaffold can accelerate the discovery of analogues with improved potency, selectivity, and pharmacokinetic profiles.
Future computational efforts should focus on:
Structure-Based Drug Design (SBDD): Using the 3D structures of target proteins, molecular docking and dynamics simulations can predict how different thienopyrazole analogues will bind, allowing for the rational design of more potent inhibitors. nih.gov
Ligand-Based Drug Design (LBDD): When a target's structure is unknown, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can be developed based on existing active compounds to guide the design of new molecules.
Machine Learning and AI: Advanced algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel this compound analogues, prioritizing the most promising candidates for synthesis.
ADMET Prediction: Computational models that predict absorption, distribution, metabolism, excretion, and toxicity are crucial for identifying and eliminating compounds with unfavorable drug-like properties early in the discovery process. nih.gov
Integration of this compound in Hybrid Molecular Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop drugs with multi-target activity or improved properties. The this compound nucleus is an excellent candidate for inclusion in such hybrid designs. For example, research on related isomers has led to the creation of pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. researchgate.net
Future directions in this area include:
Multi-Target Kinase Inhibitors: Fusing the this compound scaffold with other known kinase-binding motifs could lead to agents that simultaneously inhibit multiple pathways involved in cancer or inflammation, potentially overcoming drug resistance.
Dual-Action Therapeutics: Combining the thienopyrazole core with pharmacophores known for other biological activities (e.g., antimicrobial, anti-inflammatory, or neuroprotective) could result in novel therapies for complex diseases.
Conjugation for Targeted Delivery: Linking this compound derivatives to molecules that target specific cells or tissues could enhance their efficacy and reduce systemic side effects.
By pursuing these future research directions, the scientific community can continue to build upon the promising foundation of this compound chemistry, paving the way for the development of a new generation of innovative therapeutics.
Q & A
Q. Basic
- Recrystallization : From ethanol/water mixtures (purity >97% for pyrazole aldehydes).
- Flash chromatography : Silica gel elution with hexane/ethyl acetate gradients (Rf = 0.3–0.5).
- HPLC : For enantiomeric resolution of chiral derivatives (e.g., stanozolol metabolites).
How do substituent effects on the thieno[3,2-c]pyrazole core impact metabolic stability in pharmacological studies?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
